Superior In Vivo Potency and Duration of Action Compared to Idazoxan and Yohimbine
In a head-to-head in vivo comparison, R 47 243 demonstrated more potent and longer-lasting antagonism of xylazine-induced loss of righting reflex (LRR) in rats than all other putative α2-antagonists tested, including idazoxan, yohimbine, piperoxan, and CGS 7225 A [1]. While the abstract does not provide the exact numerical ED50 values, the study's conclusion clearly states that R 47 243 was 'a potent, long acting, and specific antagonist' relative to the comparators, which exhibited shorter durations of action [1]. This differential time-course is critical for experimental designs requiring sustained target engagement.
| Evidence Dimension | In vivo antagonism duration (qualitative comparison) |
|---|---|
| Target Compound Data | Long-acting antagonism of xylazine-induced LRR (exact ED50 and duration not quantified in abstract) |
| Comparator Or Baseline | Idazoxan, yohimbine, piperoxan, CGS 7225 A: Shorter-acting antagonism |
| Quantified Difference | Quantitative difference not available in abstract; described as 'more so than... any of the other... antagonists' |
| Conditions | Xylazine-induced loss of righting reflex (LRR) in rats; oral administration at 1-24 hr time intervals |
Why This Matters
Procurement of R 47 243 is justified when experimental protocols require sustained alpha-2 adrenoceptor blockade over extended periods, a property not reliably achieved with alternative antagonists.
- [1] Colpaert, F. C., & Raeymaekers, L. (1986). In vivo pharmacological activity of r 47 243 in rat: A comparison with putative α2‐adrenoceptor antagonists. Drug Development Research, 8(1-4), 361-371. View Source
